molecular formula C15H11ClO3 B121030 2-(4-Chloro-3-methylbenzoyl)benzoic acid CAS No. 141123-11-7

2-(4-Chloro-3-methylbenzoyl)benzoic acid

Cat. No.: B121030
CAS No.: 141123-11-7
M. Wt: 274.7 g/mol
InChI Key: XNHZUUJHQSXXIJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzoic acid, characterized by the presence of a chloro and a methyl group on the benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-3-methylbenzoyl chloride with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents.

Major Products Formed:

    Oxidation: 2-(4-Chloro-3-carboxybenzoyl)benzoic acid.

    Reduction: 2-(4-Chloro-3-methylbenzyl)benzoic acid.

    Substitution: 2-(4-Amino-3-methylbenzoyl)benzoic acid or 2-(4-Methylthio-3-methylbenzoyl)benzoic acid.

Scientific Research Applications

2-(4-Chloro-3-methylbenzoyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylbenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl groups on the benzoyl moiety enhance its binding affinity to specific active sites, thereby modulating the activity of the target molecules. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • 2-(4-Chlorobenzoyl)benzoic acid
  • 2-(4-Methylbenzoyl)benzoic acid
  • 2-(4-Bromo-3-methylbenzoyl)benzoic acid

Comparison: 2-(4-Chloro-3-methylbenzoyl)benzoic acid is unique due to the presence of both chloro and methyl groups, which confer distinct chemical and biological properties. Compared to 2-(4-Chlorobenzoyl)benzoic acid, the additional methyl group enhances its hydrophobicity and potentially its binding affinity to hydrophobic pockets in target molecules. In contrast to 2-(4-Methylbenzoyl)benzoic acid, the chloro group introduces an electron-withdrawing effect, influencing its reactivity and interaction with nucleophiles.

Properties

IUPAC Name

2-(4-chloro-3-methylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHZUUJHQSXXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357959
Record name 2-(4-chloro-3-methylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141123-11-7
Record name 2-(4-chloro-3-methylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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